molecular formula C13H11N5O B7587484 N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide

N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B7587484
M. Wt: 253.26 g/mol
InChI Key: ZJNHHQIMYAZKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. It has also been shown to have low toxicity in animal studies, making it a relatively safe N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide to work with. However, one of the limitations of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of this N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the potential therapeutic applications of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new analogs of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 with improved potency and selectivity is another area of research that holds promise for the future.

Synthesis Methods

The synthesis of N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide 1 involves a multi-step process that starts with the reaction of 3-(1H-imidazol-1-yl)aniline with ethyl 2-bromoacetate to form 3-(1H-imidazol-1-yl)phenyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-imidazol-1-yl)phenyl hydrazine. Finally, the target N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide is obtained by reacting 3-(1H-imidazol-1-yl)phenyl hydrazine with 4-chloro-1H-pyrazole-5-carboxamide.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(10-7-15-16-8-10)17-11-2-1-3-12(6-11)18-5-4-14-9-18/h1-9H,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNHHQIMYAZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)NC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide

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